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Compound of Interest

Compound Name: AF 430 amine

Cat. No.: B12371976

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence of AF 430
amine, a versatile fluorophore employed in a multitude of life science applications. We will
delve into its photophysical mechanism, spectral characteristics, and provide detailed protocols
for its use in bioconjugation.

The Core Mechanism: A Tale of Twisted
Intramolecular Charge Transfer

The fluorescence of AF 430, a derivative of the coumarin family of dyes, is governed by a
sophisticated photophysical process known as Twisted Intramolecular Charge Transfer (TICT).
This mechanism is responsible for its characteristically large Stokes shift, the difference
between the peak excitation and emission wavelengths, which is a desirable feature for
minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.

Upon absorption of a photon, the AF 430 molecule transitions from its ground electronic state
(So) to an excited state (S1). In this excited state, a rapid intramolecular charge transfer (ICT)
occurs, where electron density shifts from an electron-donating portion of the molecule to an

electron-accepting region.[1][2][3][4]

In polar solvent environments, the molecule can then undergo a conformational change,
twisting along a single bond to form a stabilized, lower-energy excited state known as the TICT
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state.[2][5][6][7][8] It is from this relaxed TICT state that the molecule emits a photon and
returns to the ground state. The energy lost during the formation of the TICT state contributes
to the significant Stokes shift observed for AF 430. The polarity of the solvent can influence the
formation and stability of the TICT state, thereby affecting the fluorescence quantum yield and
lifetime.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b12371976?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp06059d
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp06059d
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp06059d
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8675031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8675031/
https://pubs.acs.org/doi/abs/10.1021/jp209925y
https://par.nsf.gov/biblio/10439106-polarity-dependent-twisted-intramolecular-charge-transfer-diethylamino-coumarin-revealed-ultrafast-spectroscopy
https://par.nsf.gov/biblio/10439106-polarity-dependent-twisted-intramolecular-charge-transfer-diethylamino-coumarin-revealed-ultrafast-spectroscopy
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04963g
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04963g
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04963g
https://pubs.acs.org/doi/10.1021/jp013803x
https://pubmed.ncbi.nlm.nih.gov/10845549/
https://pubmed.ncbi.nlm.nih.gov/10845549/
https://www.benchchem.com/product/b12371976#af-430-amine-mechanism-of-fluorescence
https://www.benchchem.com/product/b12371976#af-430-amine-mechanism-of-fluorescence
https://www.benchchem.com/product/b12371976#af-430-amine-mechanism-of-fluorescence
https://www.benchchem.com/product/b12371976#af-430-amine-mechanism-of-fluorescence
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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